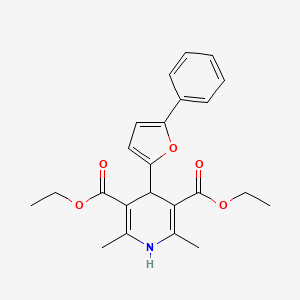

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

Condensation Reaction: The reaction of ethyl acetoacetate with an aldehyde (such as benzaldehyde) and ammonia or an ammonium salt in the presence of a catalyst.

Cyclization: The intermediate formed undergoes cyclization to produce the dihydropyridine ring.

Functionalization: Introduction of the furan ring and phenyl group through further reactions, such as Suzuki–Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding pyridine derivative.

Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl or furan rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

科学研究应用

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as a calcium channel blocker and its effects on cellular processes.

Medicine: Investigated for its pharmacological properties, particularly in cardiovascular diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

作用机制

The mechanism of action of Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

相似化合物的比较

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

Amlodipine: A widely used calcium channel blocker with a longer duration of action.

Felodipine: Known for its high vascular selectivity and effectiveness in treating hypertension.

Uniqueness

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique structural features, such as the furan ring and phenyl group, which may contribute to distinct pharmacokinetic and pharmacodynamic properties

生物活性

Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H23NO4 and features a dihydropyridine ring substituted with a phenylfuran moiety. The structure can be represented as follows:

Pharmacological Activities

- Calcium Channel Modulation : DHPs are primarily recognized for their role as calcium channel blockers. They selectively inhibit L-type voltage-gated calcium channels (VGCCs), which are crucial in regulating calcium influx in various tissues including cardiac and smooth muscle. This action leads to vasodilation and reduced blood pressure, making DHPs valuable in treating hypertension and angina .

- Antioxidant Activity : Recent studies indicate that dihydropyridine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and enhance the body's antioxidant defenses, potentially offering protective effects against oxidative stress-related diseases .

- Antimicrobial Effects : Some derivatives of DHPs have shown promising antimicrobial activity against various pathogens. The presence of different substituents on the dihydropyridine core can influence their efficacy against bacteria and fungi .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : By binding to VGCCs, this compound inhibits calcium entry into cells, leading to decreased contractility in cardiac muscles and relaxation in vascular smooth muscles .

- Free Radical Scavenging : The structural configuration allows for effective interaction with reactive oxygen species (ROS), thereby mitigating oxidative damage .

Study on Antioxidant Activity

A study conducted by Ramesh et al. (2015) evaluated various DHP derivatives for their antioxidant capabilities using in vitro assays. The results indicated that compounds with specific substitutions exhibited higher radical scavenging activity compared to standard antioxidants like ascorbic acid .

Clinical Implications

Clinical studies have suggested that DHPs can improve endothelial function and reduce cardiovascular risk factors in hypertensive patients. A recent trial highlighted the efficacy of a similar DHP derivative in lowering systolic blood pressure significantly compared to placebo groups .

Summary Table of Biological Activities

属性

IUPAC Name |

diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-13-12-17(29-18)16-10-8-7-9-11-16/h7-13,21,24H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRAAZYTCOSMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301305-99-7 |

Source

|

| Record name | DIETHYL 2,6-DIMETHYL-4-(5-PHENYL-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。